3-Octanol

Description

3-Octanol has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

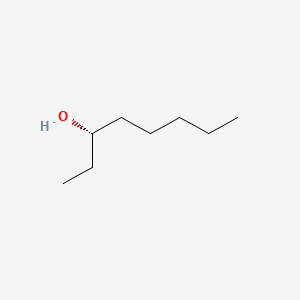

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPBPVERJPACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862252 | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a strong, oily-nutty, herbaceous odour | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.824 | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0 | |

| Record name | 3-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl alcohol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-45.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Octanol

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. It is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

This compound is a secondary alcohol, an organic compound with the chemical formula C₈H₁₈O.[1][2][3][4] Structurally, it is an octane chain with a hydroxyl (-OH) group located on the third carbon atom.[1][5][6][7] This position of the hydroxyl group defines it as a secondary alcohol and imparts specific chemical and physical properties.[1][6][7] The third carbon is a chiral center, meaning this compound can exist as two different stereoisomers, (R)-3-octanol and (S)-3-octanol.[2][3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | octan-3-ol | [2] |

| CAS Number | 589-98-0 (for the racemate) | [2][3][4] |

| 20296-29-1 (for ±) | [2] | |

| 22658-92-0 (for +) | [2] | |

| Chemical Formula | C₈H₁₈O | [2][3][4] |

| Molecular Weight | 130.23 g/mol | [1][8] |

| SMILES | CCCCCC(CC)O | [2][9] |

| InChI | 1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | [2][3][9] |

| InChIKey | NMRPBPVERJPACX-UHFFFAOYSA-N | [2][3][9] |

| Synonyms | Amyl ethyl carbinol, Ethyl pentyl carbinol, 1-Ethylhexanol | [1][3][10] |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][5][7] It possesses a characteristic odor described as nutty, earthy, herbaceous, and sometimes mushroom-like.[1][5][11] It is soluble in organic solvents like alcohol and ether but insoluble or only slightly soluble in water.[1][7]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | -45 °C | 760 mm Hg | [1][2] |

| Boiling Point | 173 - 176 °C | 760 mm Hg | [1][5][9] |

| Density | 0.818 g/mL | 25 °C | [2][5][9] |

| Refractive Index | 1.425 - 1.429 | 20 °C | [1][5][9] |

| Vapor Pressure | ~1 mmHg | 20 °C | [8][9] |

| Vapor Density | ~4.5 (vs air) | [8][9] | |

| Flash Point | 68 °C (154 °F) | [2] | |

| logP (Octanol/Water) | ~2.7 - 2.8 | Estimated | [12] |

| Water Solubility | 1.25 - 1.6 g/L | 25 °C | [11] |

Experimental Protocols

Synthesis of this compound via Reduction of 3-Octanone

A common laboratory method for synthesizing this compound is the reduction of the corresponding ketone, 3-octanone.[5] The following protocol is adapted from a documented procedure.[13]

Methodology:

-

Dissolution: Dissolve 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol in a suitable reaction vessel. The solution should be well-stirred.

-

Cooling: Place the vessel in an ice bath to cool the solution.

-

Addition of Reducing Agent: Add a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water in portions to the cooled ethanol solution.

-

Quenching and Neutralization: Add 27 ml of 15M ammonium hydroxide. Remove the ice bath and continue stirring at room temperature for 3 hours.

-

Workup:

-

Concentrate the reaction mixture to near dryness using a rotary evaporator.

-

Partition the residue between 250 ml of chloroform (CHCl₃) and 250 ml of water.

-

Separate the organic layer. Extract the aqueous layer twice more with 200 ml portions of chloroform.

-

Combine all organic extracts.

-

-

Purification:

-

Wash the combined organic extracts with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

Remove the solvent by rotary evaporation.

-

Distill the resulting liquid residue under reduced pressure (e.g., 86°-87° C at 24 Torr) to yield pure this compound.[13]

-

Caption: Synthesis of this compound from 3-octanone.

Determination of Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow or logP) is a critical parameter for assessing the environmental fate and bioaccumulation potential of a substance. The shake-flask method is a standard approach.[14]

Methodology:

-

Solvent Preparation: Use analytical grade n-octanol and distilled water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[14]

-

Test Preparation:

-

Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be below 0.01 mol/L in either phase after partitioning.[14]

-

In a suitable vessel (e.g., a centrifuge tube), combine the stock solution with a pre-determined volume of pre-saturated water.

-

-

Equilibration: Shake the vessel vigorously for 5-10 minutes (e.g., 100 rotations per minute) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[14]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.[14]

-

Analysis:

-

Carefully sample an aliquot from the aqueous phase. A syringe can be used to withdraw the sample from below the octanol layer to avoid contamination.[14]

-

Determine the concentration of this compound in both the octanol and aqueous phases using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14]

-

-

Calculation: The Kow is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

References

- 1. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 589-98-0 [chemicalbook.com]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. zhishangchem.com [zhishangchem.com]

- 8. This compound 99 589-98-0 [sigmaaldrich.com]

- 9. This compound 99 589-98-0 [sigmaaldrich.com]

- 10. This compound (CAS 589-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound, 589-98-0 [thegoodscentscompany.com]

- 13. prepchem.com [prepchem.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Physical properties of 3-Octanol boiling point melting point

An In-depth Technical Guide to the Physical Properties of 3-Octanol

Introduction

This compound (CAS No: 589-98-0) is a secondary alcohol with the chemical formula C₈H₁₈O.[1] It is a colorless liquid characterized by a sweet, oily, and herbaceous odor.[2][3] This compound is found naturally in various plants, such as Camellia sinensis (tea) and Perilla frutescens, and serves multiple roles as a flavoring agent, fragrance ingredient, pheromone, and metabolite.[2] Given its applications in the food, fragrance, and chemical industries, a thorough understanding of its physical properties is essential for researchers, scientists, and professionals involved in drug development and chemical synthesis. This guide provides a detailed overview of the key physical properties of this compound, with a specific focus on its boiling and melting points, and outlines the standard experimental protocols for their determination.

Physical and Chemical Properties

The fundamental physical properties of this compound are critical for its handling, application, and purification. These properties are summarized in the table below, providing a comprehensive dataset for laboratory and industrial use.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 173 - 176 °C | @ 760 mmHg |

| Melting Point | -45 °C | @ 760 mmHg |

| Density | 0.818 g/mL | @ 25 °C |

| Molar Mass | 130.231 g/mol | |

| Refractive Index | 1.426 - 1.427 | n20/D |

| Flash Point | 67 - 68 °C | |

| Vapor Pressure | ~1 mmHg | @ 20 °C |

| Vapor Density | ~4.5 | (vs air) |

| Solubility | Soluble in alcohol, ether; Insoluble in water | |

| Appearance | Colorless liquid | |

| Odor | Sweet, oily, nutty, warm, herbaceous |

References:[1][2][3][4][5][6][7][8][9]

Experimental Protocols

Accurate determination of physical properties such as boiling and melting points is crucial for compound identification and purity assessment.[10][11] The following sections detail standard laboratory procedures for measuring these values for this compound.

Protocol 1: Determination of Boiling Point via Capillary Method (Thiele Tube)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] The Thiele tube method is a convenient and widely used technique that requires only a small amount of sample.[12]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (0-200 °C range)

-

Small glass vial (e.g., Durham tube, 6x50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Sample of this compound (~0.5 mL)

Procedure:

-

Sample Preparation: Fill the small glass vial to about half-full with this compound.[12]

-

Capillary Insertion: Place the capillary tube into the vial with its open end down.[12]

-

Apparatus Assembly: Attach the vial to the thermometer using a small rubber band, ensuring the bottom of the vial is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and attached vial into the Thiele tube, which should be filled with mineral oil to a level above the side-arm junction. The sample should be positioned near the center of the main body of the tube.[12]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame.[13] The shape of the tube promotes convection currents, ensuring uniform heat distribution through the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.[12]

-

Boiling Point Determination: Once a vigorous stream of bubbles is observed, remove the heat source. The oil bath will begin to cool.

-

Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[12] Record this temperature. For accuracy, the determination should be repeated with a fresh sample.

Workflow for Boiling Point Determination

Protocol 2: Determination of Melting Point via Capillary Method (Melting Point Apparatus)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[14] For pure crystalline compounds, this occurs over a very narrow range (typically 0.5-1.0 °C).[10][15] Since this compound's melting point is -45 °C, this procedure would require a cryostat or a specialized low-temperature melting point apparatus. The general principles, however, remain the same.

Materials:

-

Low-temperature melting point apparatus (e.g., with a cooling stage)

-

Capillary tubes (open at one end)

-

Sample of this compound (solidified)

-

Spatula or tamping rod

Procedure:

-

Sample Freezing: Cool a small sample of this compound below its melting point (-45 °C) until it is completely solid.

-

Sample Preparation: Finely powder the frozen this compound in a cold environment (e.g., on a cooled mortar and pestle).

-

Capillary Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[15]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the low-temperature melting point apparatus. Ensure the apparatus has been pre-cooled to a temperature at least 10-15 °C below the expected melting point.

-

Heating/Warming: Set the apparatus to warm the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.[10] A rapid initial scan can be performed to find an approximate range, followed by a slower, more accurate measurement.[10]

-

Observation: Observe the sample through the magnified viewing port.

-

Recording Melting Range:

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure substance, this range should be narrow.

Workflow for Melting Point Determination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 589-98-0 [chemicalbook.com]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. This compound, 589-98-0 [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 99 589-98-0 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound 99 589-98-0 [sigmaaldrich.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 14. westlab.com [westlab.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Octanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Octanol, a secondary alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details its physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 589-98-0 | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, nutty, warm, herbaceous | [1] |

| Boiling Point | 175 °C | [1] |

| Melting Point | -45 °C | [1] |

| Flash Point | 68 °C | [1] |

| Density | 0.818 g/mL at 25 °C | [1] |

Synthesis of this compound

This compound can be efficiently synthesized via the reduction of 3-octanone. A common laboratory-scale method utilizes sodium borohydride as the reducing agent.

Experimental Protocol: Reduction of 3-Octanone

Materials:

-

3-octanone (19.2 g, 0.15 mol)

-

95% Ethanol (270 ml)

-

Sodium borohydride (3.9 g, 0.103 mol)

-

Water (27 ml)

-

15M Ammonium hydroxide (27 ml)

-

Chloroform (CHCl₃)

-

5% Hydrochloric acid (HCl)

-

Saturated Sodium Chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure: [2]

-

In a well-stirred solution, dissolve 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a separate container, prepare a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water and add it in portions to the cooled 3-octanone solution.

-

Add 27 ml of 15M ammonium hydroxide to the reaction mixture.

-

Remove the ice bath and continue stirring at room temperature for 3 hours.

-

Concentrate the reaction mixture to near dryness using a rotary evaporator.

-

Partition the residue between 250 ml of chloroform and 250 ml of water in a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with 200 ml of chloroform each time.

-

Combine all organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting liquid residue by distillation under reduced pressure (bp 86°-87° C./24 Torr) to yield pure this compound.

Biological Activity of this compound

This compound exhibits a range of biological activities, with notable roles as an insect alarm pheromone and an antifungal agent.

Pheromonal Activity

This compound is a component of the alarm pheromone in several ant species.[3] When released in response to a threat, it triggers a cascade of defensive behaviors within the colony. The signaling pathway for this response is initiated by the detection of this compound by olfactory receptors in the ant's antennae.

Antifungal Activity

This compound has demonstrated antifungal properties against various fungal species. The proposed mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability and subsequent cell death.

Quantitative Antifungal Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) of this compound against selected fungal species.

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Aspergillus flavus | 1.0 - 2.0 mg/mL | [4] |

| Aspergillus niger | 1.0 - 2.0 mg/mL | [4] |

| Candida albicans | 0.5 - 1.0 mg/mL | [4] |

| Penicillium chrysogenum | 1.0 - 2.0 mg/mL | [4] |

Experimental Protocol: Antifungal Susceptibility Testing

A standardized method for determining the antifungal susceptibility of this compound is the broth microdilution assay.

Materials:

-

Pure this compound

-

Fungal isolates

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain mature colonies.

-

Prepare a fungal suspension in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well containing the this compound dilutions.

-

Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading.

-

This technical guide provides foundational information for researchers and professionals working with this compound. Further investigation into its biological mechanisms and potential therapeutic applications is warranted.

References

Natural occurrence of 3-Octanol in plants and fungi

An In-depth Technical Guide on the Natural Occurrence of 3-Octanol in Plants and Fungi

Abstract

This compound is a C8 volatile organic compound (VOC) recognized for its characteristic nutty and mushroom-like aroma. It is a secondary alcohol naturally occurring in a diverse range of biological systems, including numerous plant and fungal species. In these organisms, this compound plays significant roles, acting as a signaling molecule, a component of essential oils, and an agent in plant-fungus interactions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, presenting quantitative data, detailing its biological functions and associated signaling pathways, and outlining the standard experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, chemical ecology, and drug development.

Introduction

Volatile organic compounds (VOCs) are low molecular weight metabolites that play crucial roles in intra- and inter-species communication.[1] Among these, this compound (C₈H₁₈O) is a fatty alcohol that has garnered scientific interest due to its widespread presence and multifaceted biological activities. It is reported as a metabolite in various plants, such as those in the Mentha genus, thyme, and rosemary, and is a common volatile produced by many fungal species, where it contributes to the typical "mushroom" aroma.[2][3][4][5] The biosynthesis of C8 compounds like this compound is often linked to the metabolism of fatty acids, specifically the oxidative breakdown of linoleic acid.[6][7][8] Understanding the distribution, concentration, and function of this compound in plants and fungi is essential for applications ranging from flavor and fragrance development to agriculture and pharmacology.

Natural Occurrence of this compound

This compound has been identified in a wide array of plant and fungal species. Its presence can vary significantly depending on the species, environmental conditions, and developmental stage of the organism.

In Fungi

Fungi are prolific producers of C8 volatiles, including this compound. It is often found in conjunction with its ketone analog, 3-octanone, and the unsaturated alcohol, 1-octen-3-ol.[7] These compounds are key signaling molecules that can regulate fungal development and mediate interactions with other organisms.[7][9] For example, in Trichoderma atroviride, C8 volatiles are increasingly produced by conidiating cultures and act as elicitors of conidiation.[7] this compound is also a known volatile secondary metabolite of Botrytis cinerea, the fungus responsible for gray mold.[9] Its production is not limited to pathogenic fungi; it is also a characteristic aroma component of many edible mushrooms, such as those in the Boletus genus.[4][5]

In Plants

In the plant kingdom, this compound is a component of the essential oils of many aromatic and medicinal plants. It has been identified in herbs like mint (Mentha spp.), thyme, and pimentos.[3][4] For commercial purposes, one of the primary natural sources for extraction is Mentha arvensis.[10] Other plants reported to contain this compound include Camellia sinensis (tea) and Perilla frutescens.[2] The concentration and composition of volatile compounds, including this compound, in plants can be influenced by factors such as cultivation conditions.[6] For instance, differences in volatile profiles have been observed between plants grown in vivo and in vitro.[6]

Quantitative Analysis

The quantification of this compound in biological matrices is crucial for understanding its physiological and ecological relevance. The data is often presented as concentration in various units depending on the study's objective. Below is a summary of quantitative data reported in the literature.

| Organism/System | Compound | Concentration/Effect | Analytical Method/Context | Reference |

| Botrytis cinerea | This compound | Dose-dependent inhibition of fungal development | In vitro and in vivo antifungal activity assays | [9] |

| Penicillium camemberti | 1-Octanol | 3 mM completely inhibited spore germination | Gas Chromatography-Mass Spectrometry (GC-MS) | [11] |

| Monilinia fructicola | 1-Octanol | EC₅₀ = 4.77 x 10⁻⁵ mol/L | Antifungal activity assay | [12] |

| Fungal Pathogens | 1-Octen-3-ol | 5 mg/L showed significant inhibitory effect | In vitro mycelial growth inhibition assay | [13] |

| Plant Tissues | This compound | Part of a total VOC content of 2848.59 µg g⁻¹ (in vivo) to 8191.47 µg g⁻¹ (in vitro) | Volatile profiling of cultivated plants | [6] |

Biological Roles and Signaling Pathways

This compound is not merely a metabolic byproduct; it is an active signaling molecule involved in various biological processes, particularly in fungi and in the complex interactions between plants and fungi.

Role in Fungal Development

In fungi, C8 volatiles are recognized as crucial signaling molecules or "fungal hormones" that regulate key developmental stages.[7][14] this compound and related compounds can act as self-inhibitors of spore germination at high concentrations, a phenomenon linked to quorum sensing that prevents germination in overcrowded conditions.[9][11] Conversely, at different concentrations, they can act as elicitors of conidiation (asexual spore formation).[7] In the case of the pathogenic fungus Botrytis cinerea, this compound has been shown to induce autophagy and reduce cell viability, thereby inhibiting the fungus's ability to cause gray mold on fruit.[9]

Role in Plant-Fungi Interactions

The exchange of VOCs is a key feature of plant-fungi interactions. Fungal volatiles, including this compound, are classified as phytotoxic and can negatively affect plant growth by repressing root development.[15] This represents a mechanism of pathogenesis for many soilborne fungi. However, plants have evolved to perceive these fungal VOCs. The detection of compounds like this compound can trigger defense responses in plants, preparing them for a potential fungal attack. This chemical dialogue between plants and fungi is a critical determinant of the outcome of their interaction, whether it be pathogenic or symbiotic.

Experimental Protocols

The analysis of this compound from plant and fungal matrices relies on sensitive analytical techniques capable of detecting volatile compounds at trace levels. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust method.[16][17]

Sample Preparation and Volatile Extraction

Proper sample preparation is critical to prevent the loss of volatile analytes. Several methods are employed to extract and concentrate VOCs from the sample matrix before instrumental analysis.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a sensitive, solvent-free, and non-invasive technique widely used for analyzing VOCs from live cultures or plant tissues.[18] A fused silica fiber coated with an absorbent polymer is exposed to the headspace above the sample. Volatiles adsorb onto the fiber and are subsequently desorbed thermally in the GC inlet.[18][19]

-

Purge and Trap (Dynamic Headspace Sampling): This is a highly sensitive technique where an inert gas is bubbled (purged) through a liquid sample or over a solid sample.[20] The liberated VOCs are carried to an adsorbent trap. The trap is then heated to desorb the VOCs into the GC system.[19][20]

-

Solvent Extraction: Plant tissues can be subjected to solvent extraction to analyze VOCs.[16] This involves macerating the sample in a suitable organic solvent (e.g., dichloromethane, hexane), followed by filtration and concentration of the extract before injection into the GC-MS.[21]

Instrumental Analysis: GC-MS

Gas chromatography-mass spectrometry is the gold standard for both qualitative and quantitative analysis of VOCs.[22]

-

Gas Chromatography (GC): The GC separates the complex mixture of volatiles based on their boiling points and affinity for the stationary phase within a capillary column.[16] The retention time, the time it takes for a compound to elute from the column, is a key characteristic used for identification.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and fragments them into a unique mass pattern.[20] This mass spectrum serves as a "chemical fingerprint." By comparing the acquired mass spectrum and retention time to those of a known standard and to spectral libraries, the compound can be confidently identified and quantified.[17][20]

Conclusion

This compound is a naturally occurring volatile compound with a significant presence in both the plant and fungal kingdoms. Its role extends beyond being a simple flavor or fragrance component; it is a key signaling molecule that governs fungal development and mediates the intricate chemical ecology of plant-fungus interactions. The continued study of this compound, aided by robust analytical protocols centered on GC-MS, holds promise for applications in sustainable agriculture through the development of biopesticides, as well as in the food and cosmetic industries. Further research into its biosynthetic pathways and perception mechanisms will deepen our understanding of chemical communication in the natural world.

References

- 1. Volatile organic compounds shape belowground plant–fungi interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. This compound, 589-98-0 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Aromas and Essential Compounds of this compound [arogreen.com]

- 11. 1-Octanol, a self-inhibitor of spore germination in Penicillium camemberti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Research on Volatile Organic Compounds From Bacillus subtilis CF-3: Biocontrol Effects on Fruit Fungal Pathogens and Dynamic Changes During Fermentation [frontiersin.org]

- 13. The effect of some volatile organic compounds on the biological control of fungal and pseudofungal pathogens isolated from Rosmarinus officinalis [jcp.modares.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants [frontiersin.org]

- 18. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2 Volatile Organic Compound (VOC) based Diagnosis â Detection, Diagnosis and Management of Plant Diseases [openbooks.col.org]

An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, a secondary alcohol with the chemical formula C₈H₁₈O, possesses a chiral center at the carbon atom bearing the hydroxyl group. This chirality gives rise to two stereoisomers, (R)-3-octanol and (S)-3-octanol, which are non-superimposable mirror images of each other known as enantiomers. While enantiomers share identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This stereochemical distinction is of paramount importance in the fields of pharmacology and drug development, where the biological activity and metabolic fate of a chiral drug can be highly dependent on its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their physical properties, methods for their enantioselective synthesis and separation, and their biological significance.

Physicochemical Properties of this compound Stereoisomers

The physical properties of the individual enantiomers of this compound are identical, except for the direction in which they rotate plane-polarized light. The racemic mixture, a 1:1 mixture of the (R) and (S) enantiomers, is optically inactive. A summary of the key physical properties is presented in Table 1.

| Property | Racemic this compound | (S)-(+)-3-Octanol | (R)-(-)-3-Octanol (Predicted/Typical) |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [1] | 130.23 g/mol [2] | 130.23 g/mol |

| Boiling Point | 174-176 °C | 174-176 °C[2] | 174-176 °C |

| Melting Point | -45 °C[1] | Not specified | Not specified |

| Density | 0.818 g/mL at 25 °C | 0.819 g/mL at 25 °C[2] | ~0.819 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.426 | 1.426[2] | ~1.426 |

| Specific Rotation ([\alpha]D) | 0° (optically inactive) | >0° (dextrorotatory) | <0° (levorotatory) |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure or enriched this compound is crucial for studying its stereospecific biological activities. This can be achieved through either asymmetric synthesis, where a specific enantiomer is synthesized from a prochiral precursor, or through the resolution of a racemic mixture.

Enzymatic Resolution of Racemic this compound

Enzymatic resolution is a widely used and effective method for separating the enantiomers of chiral alcohols. Lipases, particularly from Pseudomonas cepacia (now known as Burkholderia cepacia), are known for their high enantioselectivity in the acylation or hydrolysis of secondary alcohols.

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

This protocol describes the kinetic resolution of racemic this compound via transesterification using Pseudomonas cepacia lipase (PCL).

Materials:

-

Racemic this compound

-

Pseudomonas cepacia lipase (PCL), immobilized or as a crude powder

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Buffer solution (e.g., phosphate buffer, pH 7) for aqueous-organic systems

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled reaction vessel

Procedure:

-

Reaction Setup: In a dried flask, dissolve racemic this compound (1 equivalent) and the acyl donor (e.g., vinyl acetate, 2-3 equivalents) in an anhydrous organic solvent.

-

Enzyme Addition: Add the Pseudomonas cepacia lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored over time by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Monitoring: The enantiomeric excess of the unreacted this compound and the produced 3-octanyl acetate can be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

-

Termination and Work-up: When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, the reaction is stopped by filtering off the enzyme.

-

Separation: The unreacted alcohol and the ester product are then separated by column chromatography on silica gel.

-

Hydrolysis (optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of this compound.

dot

References

3-Octanol: A Dual-Role Molecule in Plant Metabolism and Pheromonal Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, a secondary alcohol, is a naturally occurring volatile organic compound (VOC) that plays a significant dual role in the biological world. It functions as a plant metabolite involved in defense signaling and as a semiochemical, specifically a pheromone, in insect communication. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and ecological significance of this compound, with a focus on its roles as a plant metabolite and an insect pheromone. Detailed experimental methodologies for its analysis and functional characterization are also presented.

This compound as a Plant Metabolite

This compound has been identified as a metabolite in a variety of plant species, including Camellia sinensis (tea) and Perilla frutescens[1]. Its production in plants can be significantly influenced by biotic stressors, such as pathogen attack.

Biosynthesis

While the complete biosynthetic pathway of this compound in plants is not yet fully elucidated, evidence suggests its origin from the lipoxygenase (LOX) pathway, which is responsible for the production of a wide range of fatty acid-derived signaling molecules. The proposed pathway begins with the oxygenation of linoleic acid by a specific lipoxygenase, followed by the action of a hydroperoxide lyase, which cleaves the resulting hydroperoxy fatty acid to form C8 compounds, including 1-octen-3-ol, which can then be reduced to this compound[2]. The emission of this compound, along with other C8 volatiles like 1-octen-3-ol and 3-octanone, can be triggered in plants like the lima bean (Phaseolus lunatus) upon infection with bacterial pathogens carrying specific effector proteins, such as HopP1 from Pseudomonas syringae[3].

Role in Plant Defense

This compound acts as an airborne signaling molecule that can prime the defense responses of neighboring plants. Exposure to this compound can induce systemic acquired resistance (SAR) in plants, enhancing their resistance to subsequent pathogen attacks[3]. This priming effect is mediated through the activation of key plant defense signaling pathways.

The perception of this compound by plant cells initiates a signaling cascade that involves the salicylic acid (SA) and jasmonic acid (JA) pathways[4][5]. These pathways are crucial for inducing the expression of pathogenesis-related (PR) genes and the production of defense compounds.

This compound as a Pheromone

In the insect world, this compound serves as a crucial semiochemical, primarily functioning as an alarm pheromone in certain ant species and eliciting a range of behavioral responses in other insects.

Role as an Alarm Pheromone in Crematogaster Ants

Several species of ants within the genus Crematogaster utilize this compound as a key component of their alarm pheromone cocktail, which is released from the mandibular glands upon disturbance[6]. The presence of this compound, often in conjunction with 3-octanone, triggers aggressive and defensive behaviors in nestmates, alerting the colony to a potential threat[6].

Behavioral Responses in Other Insects

This compound has been shown to elicit various behavioral responses in a dose-dependent manner in other insects. In the fruit fly, Drosophila melanogaster, it is a known aversive odorant, and its perception can be modulated by the fly's physiological state[7].

The detection of this compound in insects begins with its interaction with odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae and maxillary palps. The binding of this compound to an OR, which typically forms a heteromeric complex with the highly conserved co-receptor (Orco), can lead to the opening of an ion channel, resulting in the depolarization of the OSN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for further processing. The signal transduction can be ionotropic (the receptor itself is an ion channel) or metabotropic (the receptor activates a G-protein cascade)[8][9][10].

Quantitative Data

The following tables summarize the quantitative data available for the biological activity of this compound.

Table 1: this compound in Plant Defense

| Plant Species | Inducing Agent | This compound Concentration for SAR Induction | Reference |

| Nicotiana benthamiana | Pseudomonas syringae pv. tabaci | 100 mM | [3] |

Table 2: this compound as an Insect Pheromone and Semiochemical

| Insect Species | Behavioral Response | Effective Concentration/Dosage | Reference |

| Crematogaster scutellaris | Alarm | Not specified | [6] |

| Crematogaster ashmedi | Alarm | Not specified | [6] |

| Acromyrmex echinatior | Threat Response | 25 ng | [11] |

| Drosophila melanogaster | Aversive behavior | Varies with experimental setup | [7][12] |

Experimental Protocols

Analysis of this compound in Plant Tissues by GC-MS

This protocol outlines the general steps for the extraction and analysis of this compound from plant tissues using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. Weigh approximately 100-200 mg of the powdered tissue into a 2 mL microcentrifuge tube. d. Add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., nonyl acetate at 10 ng/µL) for quantification. e. Vortex the mixture vigorously for 1 minute and then sonicate for 10 minutes in a water bath. f. Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new glass vial for GC-MS analysis[13][14].

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Injector Temperature: 250°C.

Oven Temperature Program: Start at 40°C for 2 minutes, then ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injection Volume: 1 µL in splitless mode[15][16]. b. Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-400. c. Data Analysis:

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Workflow for GC-MS Analysis of this compound in Plants. Electroantennography (EAG) for Insect Olfactory Response

EAG is a technique used to measure the electrical response of an insect's antenna to an odorant stimulus.

1. Antenna Preparation: a. Immobilize an insect (e.g., an ant or a fly) in a pipette tip with the head and antennae protruding. b. Excise one antenna at the base using fine scissors. c. Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal tip of the antenna, and the reference electrode is placed at the base[17].

2. Odor Delivery: a. Prepare a dilution series of this compound in a suitable solvent (e.g., paraffin oil or hexane) in Pasteur pipettes containing a piece of filter paper. b. A continuous stream of humidified, charcoal-filtered air is passed over the antenna. c. A puff of air (e.g., 0.5 seconds) from the odor-containing pipette is injected into the continuous airstream to deliver the stimulus to the antenna.

3. Data Acquisition and Analysis: a. The electrical potential difference between the two electrodes is amplified and recorded using a data acquisition system. b. The amplitude of the negative voltage deflection (the EAG response) is measured. c. The responses to different concentrations of this compound are recorded to generate a dose-response curve.

References

- 1. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis [frontiersin.org]

- 5. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Odour intensity learning in fruit flies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uoguelph.ca [uoguelph.ca]

- 14. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 15. mdpi.com [mdpi.com]

- 16. Phytochemical: this compound [caps.ncbs.res.in]

- 17. ockenfels-syntech.com [ockenfels-syntech.com]

Toxicological data and safety information for 3-Octanol

An In-depth Technical Guide to the Toxicological and Safety Profile of 3-Octanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the toxicological data and safety information for this compound (CAS No. 589-98-0). This compound is a secondary alcohol used as a fragrance ingredient and flavoring agent.[1][2] Based on available data, this compound is classified as a skin, eye, and respiratory irritant.[3][4] It exhibits low acute toxicity via oral and dermal routes. It is not considered to be a skin sensitizer or genotoxic.[5] Repeated dose toxicity studies have established a No-Observed-Adverse-Effect Level (NOAEL). This guide summarizes key toxicological endpoints, details experimental methodologies, and provides essential safety and handling protocols to ensure its safe use in research and development settings.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | Ethyl pentyl carbinol, Amyl ethyl carbinol | [3][6] |

| Molecular Formula | C₈H₁₈O | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| Appearance | Liquid | [7] |

| Boiling Point | 174-176 °C | [8][9] |

| Density | 0.818 g/mL at 25 °C | [8][9] |

| Flash Point | 68 °C / 154.4 °F | [9] |

Toxicological Profile

The toxicological profile of this compound has been evaluated for various endpoints. The quantitative data are summarized in the following tables.

Acute Toxicity

This compound demonstrates low acute toxicity following oral and dermal administration.[10]

| Route | Species | Value | Reference |

| Oral | Rat | LD50 > 5000 mg/kg | [10] |

| Dermal | Rabbit | LD50 > 5000 mg/kg | [10] |

-

LD50 (Lethal Dose, 50%): The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.[11][12]

Skin and Eye Irritation

This compound is classified as an irritant to the skin and eyes.[3][4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Observations: In case of eye contact, rinsing for several minutes is recommended, and if irritation persists, medical attention should be sought.[4][7] For skin contact, washing with soap and water is advised.[3]

Skin Sensitization

Based on available evidence, including data from the read-across material 2-octanol, this compound is not considered a skin sensitizer under current declared levels of use.[5] A study on a 12% solution of this compound showed no irritation or sensitization.[10]

Repeated Dose Toxicity

A subchronic 90-day oral toxicity study was conducted to determine the potential adverse effects of repeated exposure to this compound.

| Study Type | Species | Dose Levels | NOAEL | Key Findings | Reference |

| 90-day oral gavage | Wistar Rats | 0, 25, 100, 400 mg/kg/day | 25 mg/kg/day | Increased relative liver weight and microscopic changes in the liver and kidney were observed at mid and high doses. | [5] |

-

NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects between the exposed population and its control group.[13][14]

Genotoxicity and Mutagenicity

Reproductive and Developmental Toxicity

Data from a read-across analog, 2-octanol, was used to assess this endpoint. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 100 mg/kg/day, based on increased pup loss and decreased litter/pup weight at higher doses.[5]

Phototoxicity and Photoallergenicity

Based on its ultraviolet (UV) absorption spectra, this compound is not expected to be phototoxic or photoallergenic.[5]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and application of data.

Repeated Dose Oral Toxicity Study (OECD 408 Guideline)

The primary goal of a repeated dose toxicity study is to characterize adverse effects from repeated daily exposure over a specified period.[13][14]

-

Test System: Wistar rats, 10 per sex per group.[5]

-

Administration: Daily oral gavage for 90 days.[5]

-

Dose Levels: A control group (vehicle: soybean oil) and three dose levels (25, 100, and 400 mg/kg/day) were used.[5] The highest dose is intended to induce toxicity but not death, while the lowest dose aims to establish a NOAEL.[14][15]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology).

-

Endpoint Analysis: The study identifies target organs, characterizes the dose-response relationship, and determines the NOAEL.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound 99 589-98-0 [sigmaaldrich.com]

- 10. This compound, 589-98-0 [thegoodscentscompany.com]

- 11. siesascs.edu.in [siesascs.edu.in]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Octanol for Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the functional group analysis of 3-octanol. It details the characteristic vibrational frequencies, experimental protocols for obtaining the spectrum, and a logical workflow for spectral interpretation.

Introduction to IR Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are quantized and correspond to the energy of the radiation absorbed. By analyzing the absorption spectrum, one can deduce the presence of characteristic functional groups.

This compound (C₈H₁₈O) is a secondary alcohol. Its structure consists of an eight-carbon chain with a hydroxyl (-OH) group attached to the third carbon atom. The key functional groups that can be identified using IR spectroscopy are the hydroxyl group (O-H), the carbon-oxygen single bond (C-O), and the various carbon-hydrogen bonds (C-H) within the alkyl chain.

Data Presentation: Characteristic IR Absorption Bands of this compound

The following table summarizes the expected vibrational frequencies for the key functional groups present in this compound. These ranges are based on typical values for secondary alcohols.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Breadth |

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3500 - 3200 | Strong | Broad |

| C-H Stretch (sp³ hybridized) | Alkane (C-H) | 3000 - 2850 | Strong | Sharp |

| C-O Stretch | Secondary Alcohol | 1260 - 1050 | Strong | Sharp |

| C-H Bend (Scissoring and Rocking) | Alkane (CH₂, CH₃) | 1470 - 1350 | Variable | Sharp |

Experimental Protocols

The following describes a standard procedure for obtaining the IR spectrum of a liquid sample like this compound using the "neat" liquid film technique with a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of pure this compound.

Materials:

-

FTIR Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Desiccator for storing salt plates

-

Pasteur pipette or dropper

-

This compound sample

-

Kimwipes

-

A suitable volatile solvent for cleaning (e.g., ethanol or pentane)

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Open the sample compartment and ensure it is empty.

-

Close the sample compartment lid.

-

From the spectrometer software, initiate a background scan. This will record the spectrum of the air inside the instrument, which will be subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Retrieve two salt plates from the desiccator. Handle them by the edges to avoid transferring moisture from your fingers.

-

Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample sandwiched between the plates. The liquid should spread evenly to cover the central area of the plates.

-

-

Sample Spectrum Acquisition:

-

Open the sample compartment of the spectrometer.

-

Place the salt plate "sandwich" into the sample holder.

-

Close the sample compartment lid.

-

From the software, initiate a sample scan. The instrument will acquire the spectrum of the this compound sample.

-

The software will automatically subtract the background spectrum from the sample spectrum, displaying only the absorbance of the sample.

-

-

Data Analysis:

-

Use the software tools to label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

-

Compare the observed peak positions with the expected values in the data table to identify the functional groups.

-

-

Cleaning:

-

Remove the salt plates from the sample holder.

-

Separate the two plates and wipe off the majority of the this compound with a Kimwipe.

-

Rinse the plates with a small amount of a volatile solvent (like ethanol, followed by pentane to aid drying) and gently wipe them dry with a clean Kimwipe.

-

Return the clean, dry salt plates to the desiccator for storage.

-

Mandatory Visualization: Workflow for Functional Group Analysis

The following diagram illustrates the logical workflow for identifying the functional groups in this compound using IR spectroscopy.

Caption: Workflow for IR analysis of this compound.

This diagram outlines the process from sample preparation to the final identification of the key functional groups in this compound based on their characteristic absorption peaks in the IR spectrum. The color-coded nodes in the interpretation stage highlight the correlation between specific spectral regions and the corresponding functional groups.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Octanol via Reduction of 3-Octanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 3-Octanol, a secondary alcohol, is a valuable chiral building block and finds applications as a flavoring agent and in the synthesis of more complex molecules.[1] This document provides detailed protocols for the synthesis of this compound from 3-octanone using common laboratory reducing agents, as well as an overview of enantioselective methods.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the product is presented below.

| Property | 3-Octanone | This compound |

| IUPAC Name | Octan-3-one | Octan-3-ol |

| Synonyms | Ethyl amyl ketone, Ethyl pentyl ketone | Ethylamylcarbinol, n-Octan-3-ol |

| CAS Number | 106-68-3[2] | 589-98-0[3] |

| Molecular Formula | C₈H₁₆O[2] | C₈H₁₈O[3] |

| Molar Mass | 128.21 g/mol [2] | 130.23 g/mol [3] |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 167-168 °C[2] | 86-87 °C at 24 Torr[4] |

| Density | 0.822 g/mL[2] | - |

| Solubility | Insoluble in water; soluble in organic solvents[5] | Miscible with ethanol, ether[5] |

Reaction Scheme

The general reaction involves the reduction of the carbonyl group of 3-octanone to a hydroxyl group, yielding this compound. This can be achieved through various methods, including hydride reduction and catalytic hydrogenation.

Caption: General reaction scheme for the reduction of 3-octanone to this compound.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride

This protocol details the reduction of 3-octanone using sodium borohydride (NaBH₄) in an alcoholic solvent.

Materials:

-

3-octanone (19.2 g, 0.15 mol)[4]

-

95% Ethanol (270 mL)[4]

-

Sodium borohydride (3.9 g, 0.103 mol)[4]

-

Water (27 mL)[4]

-

15M Ammonium hydroxide (27 mL)[4]

-

Chloroform (CHCl₃)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a well-stirred solution of 19.2 g (0.15 mol) of 3-octanone in 270 mL of 95% ethanol, cool the mixture in an ice bath.[4]

-

In a separate beaker, dissolve 3.9 g (0.103 mol) of sodium borohydride in 27 mL of water.[4]

-

Add the sodium borohydride solution in portions to the cooled ethanol solution of 3-octanone.[4]

-

Add 27 mL of 15M ammonium hydroxide to the reaction mixture.[4]

-

Remove the ice bath and continue stirring at room temperature for 3 hours.[4]

-

Concentrate the reaction mixture to near dryness using a rotary evaporator.[4]

-

Partition the residue between 250 mL of chloroform and 250 mL of water in a separatory funnel.[4]

-

Separate the organic layer, and extract the aqueous layer with two 200 mL portions of chloroform.[4]

-

Combine the organic extracts and wash with 350 mL of 5% HCl, followed by 350 mL of saturated NaCl solution.[4]

-

Dry the organic layer over anhydrous MgSO₄.[4]

-

Remove the solvent by rotary evaporation.[4]

-

Purify the resulting liquid residue by distillation under reduced pressure to yield pure this compound.[4]

Expected Results:

Protocol 2: Catalytic Hydrogenation

This protocol provides a general procedure for the reduction of 3-octanone via catalytic hydrogenation.[6][7]

Materials:

-

3-octanone

-

Solvent (e.g., ethanol, ethyl acetate)

-

Catalyst (e.g., Raney Nickel, Palladium on carbon, Platinum oxide)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

Dissolve 3-octanone in a suitable solvent in the reaction vessel of the hydrogenation apparatus.

-

Add the catalyst to the solution (typically 1-10% by weight of the substrate).

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at a set temperature until hydrogen uptake ceases.

-

Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by distillation.

Note: The specific reaction conditions (catalyst, solvent, temperature, pressure, and reaction time) will need to be optimized for the best results.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Expected Data for this compound |

| ¹H NMR (CDCl₃) | δ 0.93 (6H, t, CH₃), δ 1.37 (10H, broad multiplet, --CH₂--), δ 2.35 (1H, broad singlet, exchangeable with D₂O, --OH), δ 3.47 (1H, m, >CHO--)[4] |

| IR Spectroscopy | Characteristic broad absorption for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹), and C-H stretches (around 2850-2960 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 130, with characteristic fragmentation patterns.[3] |

Enantioselective Synthesis

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This can be achieved through enantioselective reduction of 3-octanone.[8]

Methods for Enantioselective Reduction:

-

Chirally Modified Hydride Reagents: Reagents like lithium aluminum hydride (LAH) or sodium borohydride can be modified with chiral ligands, such as amino alcohols or BINOL, to induce asymmetry in the reduction.[8]

-

Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands (e.g., BINAP) can catalyze the hydrogenation of ketones with high enantioselectivity.[9][10]

-

Oxazaborolidine Catalysts (CBS Reduction): Catalytic amounts of an oxazaborolidine in the presence of a stoichiometric borane source can effectively reduce ketones to chiral alcohols with high enantiomeric excess.[9]

-

Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst.[8]

The choice of method will depend on the desired enantiomeric purity, substrate scope, and scalability of the reaction.

Safety Considerations

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

-

Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.[10]

-